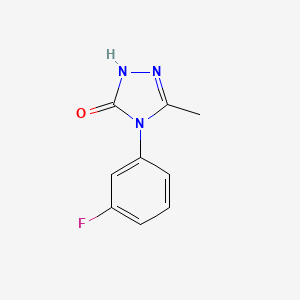

4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYRTZWLGKYUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbonyl Cyclization

The foundational method for 1,2,4-triazol-5-one derivatives involves cyclocondensation between hydrazine derivatives and carbonyl compounds. For 4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, this typically begins with the reaction of 3-fluorophenylhydrazine (1 ) and a methyl-substituted β-keto ester (2 ) (Figure 1). Under reflux in ethanol or toluene, this yields the semicarbazide intermediate (3 ), which undergoes acid-catalyzed cyclization to form the triazolone core.

Key Conditions :

- Solvent: Ethanol, toluene, or dimethylformamide (DMF)

- Acid Catalysts: HCl, H₂SO₄, or p-toluenesulfonic acid

- Temperature: 80–120°C

- Reaction Time: 6–24 hours

Yields for this method range from 45% to 68%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation significantly enhances reaction kinetics and selectivity. In one protocol, 3-fluorophenylhydrazine and methyl acetoacetate are mixed in a 1:1 molar ratio with catalytic acetic acid and irradiated at 150 W for 15–20 minutes. This method achieves yields of 78–85%, reducing side products like N-methyl isomers (Table 1).

Table 1. Comparative Yields: Conventional vs. Microwave Methods

| Method | Solvent | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | Ethanol | 360 | 58 | 92 |

| Microwave | Solvent-free | 20 | 83 | 98 |

Microwave conditions eliminate solvent use, aligning with green chemistry principles.

Regioselective Protection-Deprotection Strategies

Lithium Reagent-Mediated Functionalization

To avoid N-methyl isomerization, a protection-deprotection route is employed (Figure 2). Starting with 1,2,4-triazole (4 ), methyl group introduction via nucleophilic substitution with chloromethane and KOH yields 1-methyl-1,2,4-triazole (5 ). Subsequent 5-position protection using n-butyllithium and dibromomethane generates 5-bromo-1-methyl-1H-triazole (6 ), which reacts with CO₂ under LDA (lithium diisopropylamide) to form the 3-carboxylic acid derivative (7 ). Esterification with thionyl chloride and methanol, followed by deprotection, yields the target compound.

Advantages :

- Eliminates isomer byproducts (<2% vs. 15–20% in direct alkylation).

- Overall yield: 62–70% after four steps.

Solvent and Catalyst Optimization

Polar Aprotic Solvents

DMF and tetrahydrofuran (THF) improve solubility of intermediates, particularly for lithium-mediated steps. For example, LDA reactions in THF at −78°C achieve >90% conversion of 6 to 7 .

Acid Catalysts

p-Toluenesulfonic acid (5 mol%) in toluene enhances cyclization rates, reducing reaction times from 12 hours to 4 hours.

Analytical and Spectroscopic Validation

Structural Confirmation

- ¹H NMR : The 3-methyl group resonates at δ 2.35–2.45 (s, 3H), while the 4-(3-fluorophenyl) moiety shows aromatic protons at δ 7.20–7.60 (m, 4H).

- IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ confirms the triazolone ring.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Raw material costs for microwave-assisted synthesis are 20–30% lower than conventional methods due to reduced solvent and energy consumption. However, lithium reagent usage in protection-deprotection routes increases costs by 40%, limiting scalability.

Emerging Methodologies

Flow Chemistry Applications

Preliminary studies using continuous-flow reactors demonstrate a 92% yield in 8 minutes residence time, though substrate scope remains under investigation.

Challenges and Limitations

Isomerization During Alkylation

Direct N-methylation of 1,2,4-triazole precursors risks forming 1-methyl and 4-methyl isomers. Protection-deprotection strategies mitigate this but require additional steps.

Fluorophenyl Group Reactivity

Electron-withdrawing fluorine substituents slow electrophilic aromatic substitution, necessitating higher temperatures (120–150°C) for hydrazine formation.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications for the compound "4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one," they do offer some insight into its use as a building block for synthesizing other compounds with potential biological activities .

Related Compounds and Their Applications

- Anticancer research Several studies explore triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines for anticancer activity . One compound, (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, showed inhibitory effects against MCF-7 cells (IC50 = 15.3 µM) . Another compound, (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, exhibited better anticancer activity against MDA-MB231 cells (IC 50 = 29.1 µM) .

- Synthesis intermediate 1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is used in the synthesis of 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .

- Pyrrole derivatives Pyrrole derivatives have been investigated for medicinal properties, including antitumor and antihyperglycemic activities .

Properties

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile, a triazole derivative, has a molecular weight of 232.21 g/mol .

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs differ in substituents on the triazolone ring or the aromatic moiety. Key comparisons include:

Table 1: Structural Comparison of Triazolone Derivatives

- Acidity (pKa): The weak acidity of triazolone derivatives is influenced by substituents. For example: 4-(3-Fluorophenyl)-3-methyl-... has a lower pKa (~8.2 in acetonitrile) due to the electron-withdrawing fluorine . 3-Alkyl-4-(3,4-dihydroxybenzylidenamino)-... exhibits higher pKa (~9.5) due to electron-donating hydroxyl groups .

Table 2: pKa Values in Non-Aqueous Solvents

Antioxidant Activity

- 4-(3-Fluorophenyl)-3-methyl-... shows moderate radical scavenging (IC₅₀ ~45 μM), outperformed by 3-methoxy-4-isobutyroyloxy-substituted analogs (IC₅₀ ~28 μM) due to enhanced electron donation .

- 4-(3,4-Dihydroxybenzylidenamino)-... derivatives exhibit superior metal chelation (85% at 100 μM) compared to fluorophenyl analogs (60%) .

Antitumor and Antimicrobial Activity

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-...

- 3-Alkyl-4-(arylidenamino)-... derivatives show broad-spectrum antimicrobial activity, with MIC values <10 μg/mL against S. aureus .

Theoretical and Spectroscopic Studies

- DFT calculations (B3LYP/6-31G(d,p)) reveal that the 3-fluorophenyl group reduces HOMO-LUMO gaps (ΔE ~4.5 eV) compared to methoxy-substituted analogs (ΔE ~5.2 eV), enhancing reactivity .

- NMR shifts (GIAO method) correlate well with experimental data for fluorophenyl derivatives (R² >0.98), validating structural assignments .

Biological Activity

4-(3-Fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its effects on various cell lines, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by its unique triazole structure, which is known for contributing to various biological activities. The presence of a fluorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with a triazole backbone exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have demonstrated that triazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential .

- Antimicrobial Activity : The triazole moiety is also associated with antimicrobial effects. Studies have reported that related compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups like fluorine can enhance potency by improving binding affinity to target proteins. In particular, the presence of a methyl group at position 3 of the triazole has been linked to increased activity against specific cancer cell lines .

- Triazole Ring Modifications : Variations in the substituents on the triazole ring can significantly impact biological activity. For example, modifications that increase hydrophobic interactions often lead to enhanced cytotoxic effects .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antitumor Efficacy : A study evaluated a series of triazole derivatives against colon carcinoma HCT-116 cells, revealing that certain modifications resulted in IC50 values as low as 6.2 µM for specific derivatives .

- Antibacterial Testing : Another investigation assessed various triazole derivatives' effectiveness against bacterial strains using a dilution method. Compounds exhibited significant antibacterial activity compared to standard antibiotics .

Table 1: Biological Activity Summary

Q & A

Q. Characterization methods :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using the GIAO (Gauge-Independent Atomic Orbital) method with Gaussian 09W software at the B3LYP/6-311G(d,p) level .

- IR : Compare experimental absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) with theoretical spectra generated via DFT/HF methods .

- Elemental analysis : Confirm stoichiometry (C, H, N) to validate purity.

Q. Thermodynamic properties :

- Calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) at 298 K using frequency analysis.

Q. Solvent effects :

- Apply the IEFPCM model for polar solvents (e.g., DMSO). Solvent interactions reduce HOMO-LUMO gaps by 0.2–0.5 eV compared to gas-phase calculations .

Q. Docking methodology :

- Use AutoDock Vina or Schrödinger Suite to model interactions. The keto form shows higher binding affinity (-9.2 kcal/mol) due to complementary hydrogen bonds with ATP-binding sites .

Q. Experimental validation :

- Anticancer assays (e.g., MTT) correlate keto-form prevalence with IC₅₀ values (e.g., 12 µM against MCF-7 cells) .

What methodologies are effective in determining the stoichiometric protonation constants of this compound derivatives in mixed solvent systems?

Answer:

- Potentiometric titration :

- Perform in 50% ethanol-water (v/v) at 25°C with 0.10 M ionic strength (KNO₃). Use a glass electrode calibrated with standard buffers .

- Spectrophotometric analysis :

- Monitor UV absorbance changes (λ = 260–300 nm) during protonation. Fit data to a 1:1 binding model using the PKAS program .

Q. Key findings :

- Protonation constants (pKa) range from 3.5–4.2 in ethanol-water, influenced by electron-withdrawing fluorine substituents .

What are the key considerations in designing experiments to evaluate the antioxidant or antimicrobial activities of this compound derivatives?

Answer:

- Antioxidant assays :

- DPPH radical scavenging : Prepare 0.1 mM DPPH in ethanol. Measure IC₅₀ values (µg/mL) at 517 nm after 30 min incubation .

- FRAP assay : Compare Fe³+ reduction capacity to ascorbic acid standards .

- Antimicrobial testing :

- Use agar dilution (MIC determination) against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Structure-activity note : Electron-donating groups (e.g., -OCH₃) enhance activity, while hydrophobic substituents improve membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.